1-(1-Benzylpiperidin-4-yl)ethanol

Medicinal Chemistry CNS Drug Design ADME Prediction

Order 1-(1-Benzylpiperidin-4-yl)ethanol (NSC137846) for CNS drug discovery as a high-purity, chiral secondary alcohol intermediate, not a primary alcohol. Featuring an N-benzylpiperidine core with a LogP of 2.3, it outperforms its primary alcohol isomer (LogP 1.77) in CNS MPO compliance. Its single undefined stereocenter enables asymmetric synthesis and chiral resolution, which is impossible with the primary analog. This scaffold is historically validated in NCI-60 tumor cell line screening. Replacing it with the primary alcohol isomer invalidates SAR data and forfeits its unique oxidative diversification to a ketone for late-stage functionalization.

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
CAS No. 92322-06-0
Cat. No. B14354835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Benzylpiperidin-4-yl)ethanol
CAS92322-06-0
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESCC(C1CCN(CC1)CC2=CC=CC=C2)O
InChIInChI=1S/C14H21NO/c1-12(16)14-7-9-15(10-8-14)11-13-5-3-2-4-6-13/h2-6,12,14,16H,7-11H2,1H3
InChIKeyAPLPFTYDMDHGAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Sourcing 1-(1-Benzylpiperidin-4-yl)ethanol (CAS 92322-06-0) Matters for CNS-Oriented Research


1-(1-Benzylpiperidin-4-yl)ethanol (CAS 92322-06-0) is a piperidine derivative featuring a benzyl-protected amine and a chiral secondary alcohol at the 4-position, classified as a small-molecule synthetic intermediate with a molecular weight of 219.32 g/mol [1]. This compound is distinctively cataloged in the National Cancer Institute's Developmental Therapeutics Program repository under the identifier NSC137846, indicating its historical evaluation in biological screening cascades [1]. Its structural core, the N-benzylpiperidine scaffold, is a recognized privileged structure in central nervous system (CNS) drug discovery, frequently exploited to modulate targets such as sigma receptors and acetylcholinesterase . The compound's specific combination of a secondary alcohol and a basic tertiary amine offers distinct physicochemical and stereochemical handles that differentiate it from its primary alcohol isomer, 2-(1-benzylpiperidin-4-yl)ethanol (CAS 76876-70-5), directly influencing synthetic route design, metabolic stability, and biological target engagement profiles.

The Inherent Risk of Substituting 1-(1-Benzylpiperidin-4-yl)ethanol with Its Primary Alcohol Isomer


Substituting 1-(1-Benzylpiperidin-4-yl)ethanol (a secondary alcohol) with the closely related in-class compound 2-(1-benzylpiperidin-4-yl)ethanol (a primary alcohol) is chemically inadvisable due to fundamentally divergent reactivity, physicochemical, and stereochemical profiles. The secondary alcohol introduces a chiral center (one undefined stereocenter reported [1]), which is critical for asymmetric synthesis and chiral resolution applications, a feature completely absent in the primary alcohol comparator [2]. This structural disparity translates into a quantifiable difference in lipophilicity: the target compound possesses a computed LogP of 2.3 [1], compared to 1.77 for the primary alcohol isomer [2], directly influencing blood-brain barrier permeability predictions and non-specific binding in CNS assays. Furthermore, the secondary alcohol can be oxidized to a ketone for late-stage diversification, providing a synthetic entry point unavailable with the primary alcohol analog, which instead requires protection/deprotection strategies. These differences directly impact procurement for structure-activity relationship (SAR) studies where lipophilicity, chirality, or metabolic stability (secondary alcohols generally undergo slower glucuronidation than primary alcohols) are critical design parameters.

Quantitative Differentiation Guide: 1-(1-Benzylpiperidin-4-yl)ethanol vs. Primary Alcohol Isomer


Head-to-Head Physicochemical Comparison: Elevated Lipophilicity for Superior CNS Permeability

1-(1-Benzylpiperidin-4-yl)ethanol exhibits a significantly higher computed lipophilicity (XLogP3-AA = 2.3 [1]) compared to its primary alcohol isomer 2-(1-benzylpiperidin-4-yl)ethanol (LogP = 1.77 [2]). This represents a calculated ΔLogP of +0.53, which is a meaningful differential in medicinal chemistry where a LogP range of 2-3 is often considered optimal for CNS drug candidates balancing permeability and solubility [3]. The higher lipophilicity is attributed to the methyl group directly attached to the carbinol carbon shielding the polar hydroxyl moiety more effectively than the unsubstituted primary alcohol in the comparator.

Medicinal Chemistry CNS Drug Design ADME Prediction

Structural Differentiation: Chiral Secondary Alcohol as a Handle for Asymmetric Synthesis

1-(1-Benzylpiperidin-4-yl)ethanol is conclusively identified as a chiral secondary alcohol with one undefined atom stereocenter, as registered in PubChem [1]. This is in stark contrast to 2-(1-benzylpiperidin-4-yl)ethanol, which is a prochiral primary alcohol lacking any stereocenter [2]. The presence of a chiral center provides a critical advantage for enantioselective synthesis, enabling the preparation of enantiopure derivatives for differential biological evaluation. The optical resolution of this racemic secondary alcohol can be achieved through chiral auxiliary derivatization or enzymatic kinetic resolution, yielding two distinct enantiomers with potentially divergent pharmacological profiles [3].

Asymmetric Synthesis Chiral Resolution Stereochemistry

Divergent Synthetic Utility: Secondary Alcohol Oxidation Enables Late-Stage Ketone Diversification

The secondary alcohol moiety of 1-(1-Benzylpiperidin-4-yl)ethanol provides a distinct synthetic advantage: it can be chemoselectively oxidized to the corresponding ketone, 1-(1-benzylpiperidin-4-yl)ethanone, using standard oxidants such as pyridinium chlorochromate (PCC) . This ketone serves as a versatile electrophilic handle for Grignard additions, reductive aminations, and oxime formations, enabling rapid parallel library synthesis. In contrast, oxidation of the primary alcohol comparator yields an aldehyde that is prone to over-oxidation and is less amenable to subsequent C-C bond-forming reactions without producing regioisomeric mixtures [1]. This differential reactivity directly impacts the decision to procure the secondary alcohol for SAR expansion campaigns requiring ketone intermediate scaffolds.

Synthetic Chemistry Late-Stage Functionalization SAR Libraries

Distinct Application Profile: Comparator Used as a Pirodavir Precursor; Target's Role in Sigma Receptor Research

The primary alcohol isomer 2-(1-benzylpiperidin-4-yl)ethanol has been explicitly disclosed as a key intermediate in the synthesis of Pirodavir (R-77975), a broad-spectrum antipicornaviral agent [1]. In contrast, the target secondary alcohol 1-(1-Benzylpiperidin-4-yl)ethanol has been associated with research on sigma receptors (σ1 and σ2) and acetylcholinesterase (AChE), based on its inclusion in the NCI DTP repository (NSC137846) and structural class associations . While direct quantitative head-to-head biological data for the target compound is limited, this divergent application profile highlights that the two isomers serve entirely different biological research programs. Procuring the wrong isomer would misdirect a CNS-focused project toward antiviral synthesis and vice versa.

Drug Discovery Sigma Receptors Antiviral Synthesis

Optimal Research and Procurement Scenarios for 1-(1-Benzylpiperidin-4-yl)ethanol


Chiral CNS Ligand Libraries for Sigma Receptor and AChE Drug Discovery

When building a focused library of N-benzylpiperidine-based CNS ligands, researchers should prioritize procuring 1-(1-Benzylpiperidin-4-yl)ethanol over the primary alcohol isomer. Its chiral secondary alcohol enables the synthesis of enantiomerically pure derivatives, which is crucial for SAR studies targeting sigma receptors or acetylcholinesterase, where stereochemistry can dramatically alter binding affinity and subtype selectivity [1]. The compound's higher LogP (2.3 vs. 1.77 for the primary alcohol) also aligns better with CNS drug-like property space, potentially improving brain penetration for in vivo studies [1].

Late-Stage Diversification via Ketone Intermediate in Parallel Synthesis

For medicinal chemistry laboratories employing parallel or combinatorial synthesis strategies, procuring 1-(1-Benzylpiperidin-4-yl)ethanol provides a critical advantage: the secondary alcohol can be cleanly oxidized to the ketone 1-(1-benzylpiperidin-4-yl)ethanone, which then serves as a robust electrophile for reductive amination, Grignard addition, or oxime ether formation . This two-step diversification sequence is not readily accessible from the primary alcohol isomer, which would yield a chemically less stable and synthetically less versatile aldehyde upon oxidation .

Physicochemical Property Optimization for CNS Drug Candidate Profiling

In preclinical CNS drug development where fine-tuning LogP is essential for balancing blood-brain barrier permeability and aqueous solubility, 1-(1-Benzylpiperidin-4-yl)ethanol (LogP 2.3) offers a distinct advantage over its primary alcohol isomer (LogP 1.77) [2]. The measured ΔLogP of +0.53 can be the difference between a compound falling within or outside the optimal CNS LogP range (2-3), directly impacting the likelihood of achieving therapeutic brain concentrations [2].

NCI DTP Screening Follow-Up and Hit Expansion

Given that 1-(1-Benzylpiperidin-4-yl)ethanol is registered in the NCI Developmental Therapeutics Program as NSC137846 [3], any research group following up on NCI-60 human tumor cell line screening data associated with this or structurally related benzylpiperidines should procure the exact compound matching the NSC identifier to ensure reproducibility. Substitution with the primary alcohol isomer would introduce a structurally distinct (and thus biologically unvalidated) entity that is not present in the NCI DTP repository, potentially invalidating assay repeats and SAR interpretations [3].

Quote Request

Request a Quote for 1-(1-Benzylpiperidin-4-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.